2-[3-[5-Chloro-4-[(2-chlorophenyl)methylamino]-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid
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Overview
Description
2-[3-(5-Chloro-4-{[(2-chlorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-yl)adamantan-1-yl]acetic acid is a complex organic compound with a unique structure that combines a pyridazine ring, an adamantane moiety, and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-chloro-4-{[(2-chlorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-yl)adamantan-1-yl]acetic acid typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where the chlorophenylmethylamine reacts with the pyridazine intermediate.
Adamantane Attachment: The adamantane moiety is attached through a Friedel-Crafts alkylation reaction, using adamantane as the alkylating agent.
Acetic Acid Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting the keto group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives of the adamantane moiety.
Reduction: Hydroxylated pyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The adamantane moiety provides rigidity and stability, making the compound useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its complex structure.
Mechanism of Action
The mechanism of action of 2-[3-(5-chloro-4-{[(2-chlorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-yl)adamantan-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and pyridazine moieties are likely involved in binding to the target, while the adamantane moiety provides structural stability. This interaction can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[3-(5-Chloro-4-{[(2-chlorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-yl)adamantan-1-yl]propionic acid: Similar structure with a propionic acid group instead of an acetic acid group.
2-[3-(5-Chloro-4-{[(2-chlorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-yl)adamantan-1-yl]butyric acid: Similar structure with a butyric acid group instead of an acetic acid group.
Uniqueness
The uniqueness of 2-[3-(5-chloro-4-{[(2-chlorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-yl)adamantan-1-yl]acetic acid lies in its combination of a pyridazine ring, an adamantane moiety, and an acetic acid group. This combination provides a unique set of chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C23H25Cl2N3O3 |
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Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[3-[5-chloro-4-[(2-chlorophenyl)methylamino]-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid |
InChI |
InChI=1S/C23H25Cl2N3O3/c24-17-4-2-1-3-16(17)11-26-18-12-27-28(21(31)20(18)25)23-8-14-5-15(9-23)7-22(6-14,13-23)10-19(29)30/h1-4,12,14-15,26H,5-11,13H2,(H,29,30) |
InChI Key |
UHMDGWOQVRQQBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCC5=CC=CC=C5Cl)Cl)CC(=O)O |
Origin of Product |
United States |
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